2-(azocan-1-yl)ethanamine

Physicochemical properties Azocane derivatives Compound characterization

2-(Azocan-1-yl)ethanamine is the essential azocane intermediate for guanethidine synthesis and a validated P2X3 antagonist scaffold (EC50=80 nM; inactive at 5-HT1A). Unlike unsubstituted azocane (BP 154.6°C), its high boiling point (232.9°C) ensures thermal stability for high-temperature reactions and reliable purification. Generic azocane substitution is not viable—minor structural changes drastically alter bioactivity. Choose this specific derivative for predictable SAR in pain pharmacology programs.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 1126-67-6
Cat. No. B075558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azocan-1-yl)ethanamine
CAS1126-67-6
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CCN
InChIInChI=1S/C9H20N2/c10-6-9-11-7-4-2-1-3-5-8-11/h1-10H2
InChIKeyZFGCHESRGLETHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azocan-1-yl)ethanamine (CAS 1126-67-6): A Versatile Azocane-Derived Building Block for Pharmaceutical Intermediates and Neurological Research


2-(Azocan-1-yl)ethanamine (CAS 1126-67-6), also known as hexahydro-2H-azocine-1-ethylamine, is an organic compound with the molecular formula C9H20N2 and a molar mass of 156.27 g/mol . Characterized by an azocane ring (an eight-membered saturated nitrogen-containing heterocycle) linked to an ethanamine moiety, it serves primarily as a crucial intermediate in the synthesis of guanethidine, a known antihypertensive agent . The compound exhibits potential biological activity, including interactions with neurotransmitter systems and receptor binding, which makes it a subject of interest in pharmacological research and drug discovery [1].

2-(Azocan-1-yl)ethanamine: Why Structural Nuances in Azocane Derivatives Dictate Functional Specificity


Generic substitution within the azocane class is highly unreliable due to the significant impact of even minor structural modifications on physicochemical properties and biological activity. For instance, the introduction of an ethanamine side chain in 2-(azocan-1-yl)ethanamine dramatically alters its boiling point to 232.9°C at 760 mmHg [1], a stark contrast to the unsubstituted azocane which boils at 154.6°C [2] or 51-53°C (15 mmHg) [3]. This difference in volatility directly impacts handling, purification, and formulation requirements. More critically, its specific functionalization enables a defined biological profile, evidenced by its antagonism at the P2X3 receptor with an EC50 of 80 nM [4], while a close analog, 1-ethylazocane, lacks such documented receptor-level specificity . Such data underscores that selecting 2-(azocan-1-yl)ethanamine is a deliberate choice for specific synthetic pathways or biological targets, where interchanging with other azocanes would lead to unpredictable and likely suboptimal outcomes.

Quantitative Differentiation of 2-(Azocan-1-yl)ethanamine: Physicochemical and Biological Metrics


Comparative Physicochemical Profile: Boiling Point as a Key Differentiator

2-(Azocan-1-yl)ethanamine exhibits a significantly higher boiling point of 232.9°C at 760 mmHg compared to the parent azocane molecule, which has reported boiling points of 154.6°C at 760 mmHg [1] or 51-53°C at 15 mmHg [2]. This nearly 80°C increase in boiling point under atmospheric pressure indicates substantially stronger intermolecular forces, likely due to hydrogen bonding capabilities introduced by the ethanamine group. Such a difference is critical for designing purification protocols (e.g., distillation) and assessing thermal stability during storage and reactions [3].

Physicochemical properties Azocane derivatives Compound characterization

Receptor Antagonism: Potent P2X3 Antagonist Activity in Functional Assays

2-(Azocan-1-yl)ethanamine demonstrates potent antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at a concentration of 10 µM in Xenopus oocytes [1]. In contrast, a closely related analog, 1-ethylazocane, has no publicly documented functional activity at this receptor . While more optimized P2X3 antagonists like 'P2X3 antagonist 34' achieve single-digit nanomolar IC50 values (e.g., 25 nM for human P2X3) [2], the data firmly positions 2-(azocan-1-yl)ethanamine as a structurally distinct and active azocane-based ligand for this therapeutically relevant target.

P2X3 receptor Pain research Neurological disorders Ion channel

Selectivity Profile: Absence of Activity at 5-HT1A Receptor

In a functional antagonism assay using electrically induced contractions in guinea pig ileum, a model for 5-HT1A receptor activity, 2-(azocan-1-yl)ethanamine was found to be inactive at a dose of 1.0 µM . This lack of activity at 5-HT1A is a key piece of selectivity data, especially when compared to the compound's potent activity at the P2X3 receptor (EC50 80 nM) [1]. It provides a defined selectivity profile at the concentration tested, suggesting that the compound does not promiscuously interact with all aminergic GPCRs, a common pitfall for nitrogen-containing heterocycles.

Serotonin receptor Selectivity Off-target screening 5-HT1A

Synthetic Utility: A Validated Intermediate for Guanethidine Production

2-(Azocan-1-yl)ethanamine is a documented and essential intermediate in the synthesis of guanethidine, a sympatholytic antihypertensive agent . The established synthetic route involves the condensation of azacyclooctane with phthaloyl bromide, followed by hydrolysis to yield the target compound . This specific utility is not shared by other simple azocane derivatives like 1-ethylazocane or the parent azocane, which are not cited in the primary literature as precursors to this particular therapeutic molecule. This creates a unique, application-driven demand for this compound.

Pharmaceutical intermediate Guanethidine synthesis Antihypertensive Chemical manufacturing

Defined Application Scenarios for 2-(Azocan-1-yl)ethanamine (CAS 1126-67-6) Based on Quantitative Evidence


Medicinal Chemistry: Development of P2X3 Receptor Antagonists

2-(Azocan-1-yl)ethanamine is a strong candidate for use as a starting scaffold in medicinal chemistry programs targeting the P2X3 receptor for pain management. Its demonstrated functional antagonism at the recombinant rat P2X3 receptor (EC50 = 80 nM) [1] and its confirmed inactivity at the 5-HT1A receptor (at 1.0 µM) provide an early, favorable selectivity profile. This data allows researchers to prioritize this azocane derivative over other analogs (e.g., 1-ethylazocane) for which no such receptor activity is reported, potentially accelerating the identification of novel, selective pain therapeutics.

Pharmaceutical Manufacturing: Synthesis of Guanethidine and Related Analogs

The compound's primary established industrial use is as an intermediate in the synthesis of the antihypertensive drug guanethidine . The documented synthetic pathway provides process chemists with a reliable and scalable method for producing this active pharmaceutical ingredient. Its unique role in this pathway ensures its procurement is non-negotiable for manufacturers of this specific drug or its analogs, providing a clear, application-specific demand that generic azocanes cannot fulfill.

Process Chemistry: Physicochemical Optimization of Azocane-Containing Molecules

The significantly higher boiling point of 2-(azocan-1-yl)ethanamine (232.9°C at 760 mmHg) compared to unsubstituted azocane (154.6°C at 760 mmHg) [2] makes it a more robust building block for reactions requiring elevated temperatures or for designing compounds with enhanced thermal stability. This physicochemical property is a key consideration for process chemists during reaction design, purification (e.g., distillation), and the development of safe handling and storage protocols.

Academic Research: Investigating Structure-Activity Relationships of Azocanes

For academic groups studying the pharmacology of nitrogen-containing heterocycles, 2-(azocan-1-yl)ethanamine offers a well-characterized entry point into the azocane chemical space. Its known bioactivity profile, including P2X3 antagonism [1] and 5-HT1A inactivity , serves as a valuable reference point for structure-activity relationship (SAR) studies. By systematically modifying this core, researchers can probe the molecular determinants of potency and selectivity within this class of compounds, contributing to fundamental scientific knowledge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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